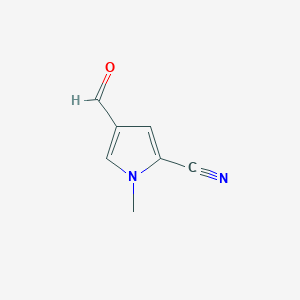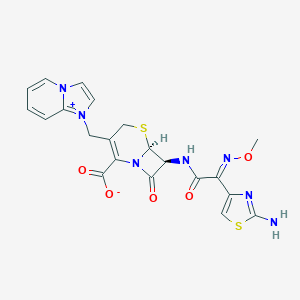
7-Ampcc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ampcc, also known as 7-aminomethylcoumarin, is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 7-Ampcc involves its ability to bind to certain molecules and emit fluorescence upon excitation. This property makes it an excellent tool for studying various biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
7-Ampcc has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. Additionally, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Ampcc is its ability to emit fluorescence upon binding to certain molecules. This property allows for the detection and quantification of various biochemical and physiological processes. However, one limitation of 7-Ampcc is its potential toxicity to cells at high concentrations. Therefore, it is important to use appropriate concentrations when conducting experiments.
Direcciones Futuras
There are many future directions for the use of 7-Ampcc in scientific research. One direction is the development of new probes based on the chemical structure of 7-Ampcc. Another direction is the use of 7-Ampcc in the development of new drugs for the treatment of various diseases. Additionally, 7-Ampcc could be used in the development of new diagnostic tools for the detection of various diseases.
Conclusion:
In conclusion, 7-Ampcc is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. Its synthesis method is well-established, and it has been used in various scientific research applications. Its mechanism of action involves its ability to bind to certain molecules and emit fluorescence upon excitation. It has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are many future directions for the use of 7-Ampcc in scientific research, and it will continue to be an important tool for studying various biological processes.
Métodos De Síntesis
The synthesis of 7-Ampcc involves the reaction of 7-hydroxycoumarin with formaldehyde and ammonium chloride. The resulting product is then purified using column chromatography. This method has been well-established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
7-Ampcc has been used in various scientific research applications. It has been used as a fluorescent probe to study enzyme activity, protein-protein interactions, and cell signaling pathways. It has also been used to study the effects of various drugs on biological systems.
Propiedades
Número CAS |
112601-22-6 |
|---|---|
Nombre del producto |
7-Ampcc |
Fórmula molecular |
C21H19N7O5S2 |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-a]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(12-10-35-21(22)23-12)17(29)24-15-18(30)28-16(20(31)32)11(9-34-19(15)28)8-27-7-6-26-5-3-2-4-13(26)27/h2-7,10,15,19H,8-9H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m0/s1 |
Clave InChI |
UQCYUTGIMQPJIS-URCGDANASA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
Sinónimos |
7-(2-(2-aminothiazolyl)-2-methoxyiminoacetamido)-3-(imidazo(1,2-a)pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-AMPCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



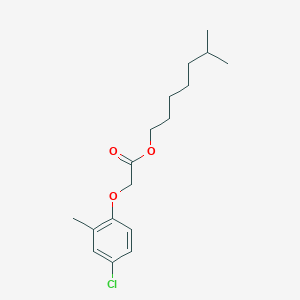
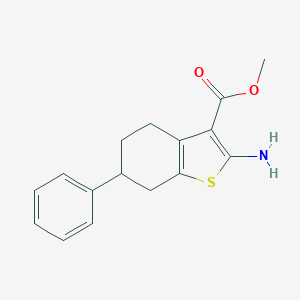
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
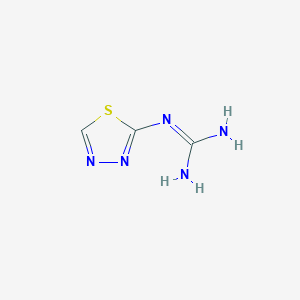
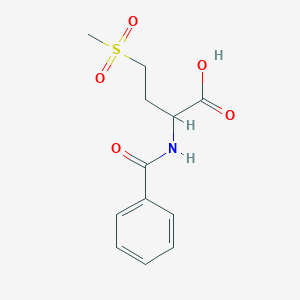
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
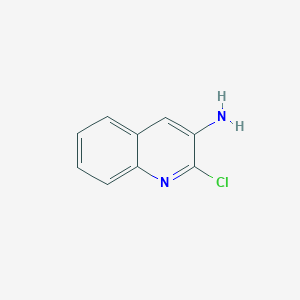
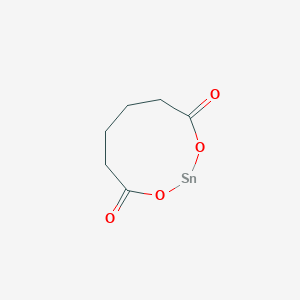
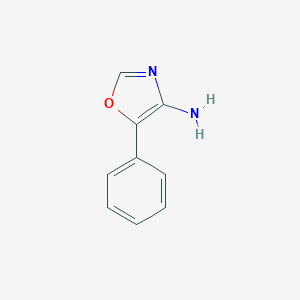
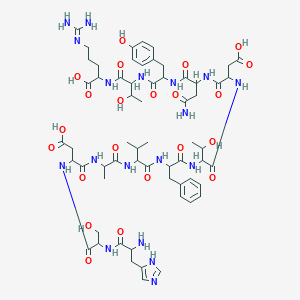
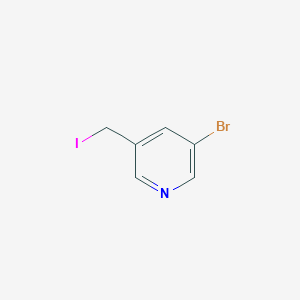
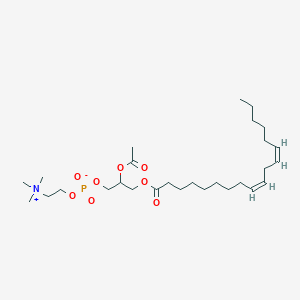
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
